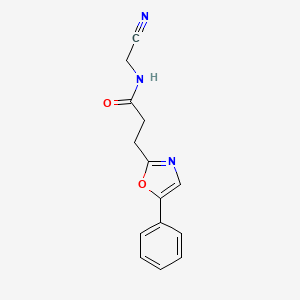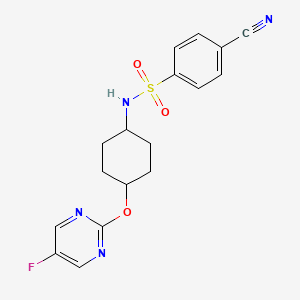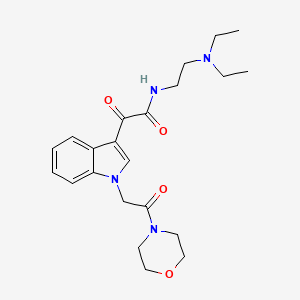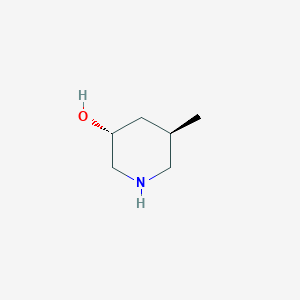
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is not fully understood. However, it has been suggested that the N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide may exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, one study has reported that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study has shown that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been shown to have various biochemical and physiological effects in animal models. For example, one study has reported that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) in the blood of rats with inflammation. Another study has shown that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 increases the levels of GABA in the brain, leading to the suppression of seizure activity.
実験室実験の利点と制限
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using common laboratory reagents. Additionally, it has been shown to have a wide range of therapeutic applications, making it a versatile N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide for scientific research. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for the research on N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide. One potential direction is to investigate its potential as a treatment for various inflammatory and pain-related disorders in humans. Another direction is to explore its potential as an anticonvulsant agent for the treatment of epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 and its potential interactions with other drugs. Finally, more research is needed to determine the safety and efficacy of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 in humans.
合成法
The synthesis of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-phenyl-2-amino-1,3-oxazole with cyanomethyl bromide in the presence of a base such as triethylamine. The resulting product is then reacted with 3-bromo-propionyl chloride to obtain the final N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide. Another method involves the reaction of 5-phenyl-2-amino-1,3-oxazole with cyanomethyl acetate in the presence of a base such as sodium hydride.
科学的研究の応用
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has shown potential therapeutic applications in various scientific research studies. One study has reported that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 has anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of inflammatory and pain-related disorders. Another study has shown that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 has anticonvulsant activity, indicating its potential use in the treatment of epilepsy. Additionally, N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 has been reported to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-8-9-16-13(18)6-7-14-17-10-12(19-14)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLBGJVTXPCCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)

![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)



![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
![N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2561326.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)
![Ethyl 1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2561330.png)
![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)